molecular formula C13H15N3O4S B13364148 2-(3-Allylureido)-2-oxoethyl 2-(methylthio)nicotinate

2-(3-Allylureido)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13364148
M. Wt: 309.34 g/mol
InChI Key: JICDKQAWYBSLSZ-UHFFFAOYSA-N
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Description

2-(3-Allylureido)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Allylureido)-2-oxoethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common approach is the palladium-catalyzed asymmetric allylic alkylation of 3-aminooxindoles, which proceeds smoothly to afford a series of chiral 3-allyl-3-aminooxindoles . This method offers an alternative route to build these scaffolds, highlighting the versatility of organometallic catalytic conversions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Allylureido)-2-oxoethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the oxo group could produce alcohols.

Scientific Research Applications

2-(3-Allylureido)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.

    Medicine: Potential therapeutic applications include its use as a precursor for developing new pharmaceuticals with antimicrobial or anticancer properties.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Allylureido)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with molecular targets such as enzymes and receptors. The allylureido group can form covalent bonds with nucleophilic sites on proteins, while the methylthio group may enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Allylureido)-2-oxoethyl 2-(methylthio)nicotinate is unique due to the presence of both the allylureido and methylthio-nicotinate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15N3O4S

Molecular Weight

309.34 g/mol

IUPAC Name

[2-oxo-2-(prop-2-enylcarbamoylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C13H15N3O4S/c1-3-6-15-13(19)16-10(17)8-20-12(18)9-5-4-7-14-11(9)21-2/h3-5,7H,1,6,8H2,2H3,(H2,15,16,17,19)

InChI Key

JICDKQAWYBSLSZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)NC(=O)NCC=C

Origin of Product

United States

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